Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate can be synthesized through the esterification of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate primarily undergoes nucleophilic substitution reactions due to the presence of the ester functional group . It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid and methanol .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Scientific Research Applications
Chemistry: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of fluorinated surfactants and polymers .
Biology and Medicine: In biological research, this compound is utilized in the study of fluorinated drug analogs . Its stability and lipophilicity make it a candidate for modifying the pharmacokinetic properties of drugs .
Industry: Industrially, this compound is employed in the production of specialty coatings and lubricants . Its low surface energy and chemical resistance enhance the performance of these materials .
Mechanism of Action
The mechanism of action of methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate involves its interaction with various molecular targets through hydrophobic interactions . The fluorinated chain imparts lipophilicity , allowing the compound to integrate into lipid environments and modify the properties of biological membranes or synthetic materials .
Comparison with Similar Compounds
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid
- N-Succinimidyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate
- 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
Uniqueness: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate is unique due to its ester functional group , which allows it to participate in a variety of chemical reactions. Its high fluorine content provides exceptional chemical stability and hydrophobicity , distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O2/c1-19-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPUIKGMNMTLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441560 | |
Record name | Methyl 2H,2H,3H,3H-perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132424-36-3 | |
Record name | Methyl 2H,2H,3H,3H-perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2H,2H,3H,3H-perfluoroheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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